molecular formula C9H10Cl3O2PS B12663189 Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichorophenyl) ester CAS No. 3070-10-8

Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichorophenyl) ester

Cat. No.: B12663189
CAS No.: 3070-10-8
M. Wt: 319.6 g/mol
InChI Key: MUOCZEBYTDAKIZ-UHFFFAOYSA-N
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Description

Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphonothioic acid core with methyl, ethyl, and trichlorophenyl groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester typically involves the reaction of phosphonothioic acid derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of phosphonothioic acid with methyl and ethyl alcohols in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through distillation or crystallization techniques to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into simpler phosphonothioic acid derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonothioic acid derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby disrupting normal biochemical processes. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester
  • Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester

Uniqueness

Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester is unique due to its specific structural configuration, which includes the trichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

3070-10-8

Molecular Formula

C9H10Cl3O2PS

Molecular Weight

319.6 g/mol

IUPAC Name

ethoxy-methyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane

InChI

InChI=1S/C9H10Cl3O2PS/c1-3-13-15(2,16)14-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3

InChI Key

MUOCZEBYTDAKIZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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